4-Hexen-3-on

Übersicht

Beschreibung

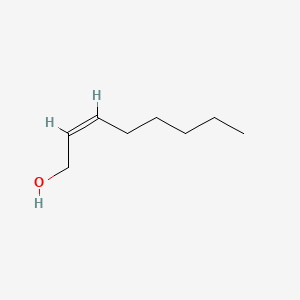

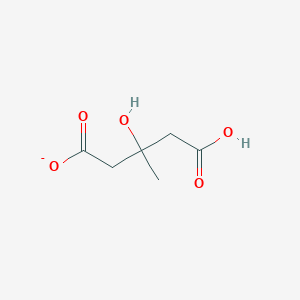

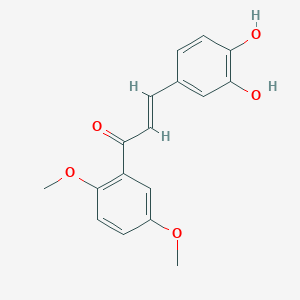

(Z)-4-hexen-3-one is a 4-hexen-3-one in which the double bond adopts a cis-configuration.

Wissenschaftliche Forschungsanwendungen

Thermophysikalische Eigenschaftsforschung

4-Hexen-3-on wurde hinsichtlich seiner thermophysikalischen Eigenschaften kritisch bewertet, die für die Entwicklung chemischer Prozesse und Produkte unerlässlich sind . Zu diesen Eigenschaften gehören:

Organische Synthese

Als chemisches Reagenz in der organischen Synthese dient this compound als Schlüsselbaustein für verschiedene Verbindungen . Seine Reaktivität ermöglicht:

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie wird this compound als Zwischenprodukt bei der Arzneimittelherstellung eingesetzt . Es spielt eine Rolle bei:

Aroma- und Duftstoffherstellung

Das einzigartige Aromaprofil der Verbindung macht sie für die Verwendung in der Aroma- und Duftstoffherstellung geeignet . Es trägt bei zu:

Überwachung der Oxidation von Speiseölen

Die Oxidationsreferenzspektren von this compound werden zur Überwachung der Oxidation von Speiseölen mittels FTIR-Analyse verwendet . Diese Anwendung ist wichtig für:

Atmosphärenchemie

Die Kinetik von Reaktionen, die this compound mit Hydroxylradikalen und Chloratomen beinhalten, wurde untersucht . Diese Forschung ist bedeutsam für:

Safety and Hazards

Wirkmechanismus

Target of Action

4-Hexen-3-one is an unsaturated aldehyde . As an aldehyde, it primarily targets organic molecules with nucleophilic functional groups, such as amines and alcohols, in biochemical reactions .

Mode of Action

The compound’s mode of action involves the carbonyl group (C=O) in the aldehyde. The carbon atom in this group has a partial positive charge, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

It’s known that aldehydes like 4-hexen-3-one can participate in various biochemical reactions, including nucleophilic addition and condensation reactions . These reactions can lead to the formation of larger organic molecules, affecting various biochemical pathways.

Result of Action

The result of 4-Hexen-3-one’s action can vary depending on the biochemical context. In some cases, it might lead to the formation of new organic compounds. For instance, it can react with hydroxylamine to form oximes .

Action Environment

The action of 4-Hexen-3-one can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and temperature .

Biochemische Analyse

Biochemical Properties

4-Hexen-3-one plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the biosynthesis of various secondary metabolites that contribute to the plant’s defense mechanisms and overall health. The compound interacts with several enzymes, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of 4-Hexen-3-one, leading to the formation of hydroxylated derivatives . These interactions are crucial for the compound’s metabolic transformation and subsequent biological activities.

Cellular Effects

4-Hexen-3-one exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways involved in stress responses and defense mechanisms. The compound has been shown to modulate the expression of genes related to oxidative stress and detoxification processes. Additionally, 4-Hexen-3-one affects cellular metabolism by altering the levels of key metabolites and enzymes involved in primary metabolic pathways .

Molecular Mechanism

The molecular mechanism of 4-Hexen-3-one involves its interaction with specific biomolecules, leading to changes in cellular function. The compound binds to certain receptors and enzymes, resulting in the activation or inhibition of various signaling pathways. For instance, 4-Hexen-3-one can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . This inhibition can lead to alterations in neuronal signaling and overall cellular communication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hexen-3-one have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 4-Hexen-3-one can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to 4-Hexen-3-one in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over extended periods.

Dosage Effects in Animal Models

The effects of 4-Hexen-3-one vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, 4-Hexen-3-one can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage considerations in the application of 4-Hexen-3-one in various biological contexts.

Metabolic Pathways

4-Hexen-3-one is involved in several metabolic pathways, including those related to lipid metabolism and detoxification processes. The compound interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which facilitate its biotransformation and elimination from the body . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 4-Hexen-3-one is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by factors such as lipid solubility and affinity for cellular membranes . These properties determine its distribution within different cellular compartments and tissues, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of 4-Hexen-3-one is critical for its activity and function. The compound is often found in the cytoplasm and associated with cellular membranes, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals play a role in directing 4-Hexen-3-one to specific subcellular compartments, influencing its biological activity and overall cellular function.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-Hexen-3-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "1,5-hexadiene", "Acetic acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "1. The starting material, 1,5-hexadiene, is reacted with acetic acid and sodium hydroxide to form the intermediate, 4-acetoxyhex-1-ene.", "2. The intermediate is then oxidized using sodium hypochlorite to form 4-acetoxy-3-hexen-2-one.", "3. The product from step 2 is then treated with sodium bisulfite to form the corresponding sulfonate.", "4. The sulfonate is then hydrolyzed using sodium hydroxide to yield the final product, 4-Hexen-3-one.", "5. The product is purified by extraction with sodium chloride and water." ] } | |

CAS-Nummer |

2497-21-4 |

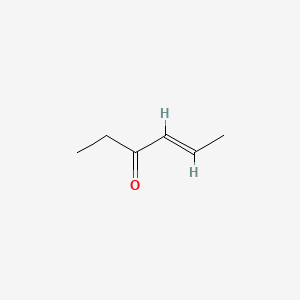

Molekularformel |

C6H10O |

Molekulargewicht |

98.14 g/mol |

IUPAC-Name |

(Z)-hex-4-en-3-one |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |

InChI-Schlüssel |

FEWIGMWODIRUJM-HYXAFXHYSA-N |

Isomerische SMILES |

CCC(=O)/C=C\C |

SMILES |

CCC(=O)C=CC |

Kanonische SMILES |

CCC(=O)C=CC |

Dichte |

0.855-0.861 |

| 50396-87-7 2497-21-4 |

|

Physikalische Beschreibung |

Colourless to yellow liquid; pugent, acrid, metallic odour |

Piktogramme |

Flammable; Irritant |

Löslichkeit |

slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.